7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
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Overview
Description
7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione is a synthetic compound belonging to the purine class of heterocyclic organic compounds. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methyl group, and a triazole ring attached to the purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.
Introduction of the Chlorophenyl Group: The 2-chlorophenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenylmethyl halide reacts with the purine intermediate.
Attachment of the Triazole Ring: The triazole ring is incorporated through a cyclization reaction involving a suitable precursor such as 4-methyl-1,2,4-triazole-3-thiol.
Final Assembly: The final compound is obtained by coupling the triazole-modified purine with the chlorophenylmethyl group under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its purine core is similar to that of many biologically active molecules, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in the treatment of diseases where purine analogs have shown efficacy, such as certain cancers and viral infections.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The triazole ring and chlorophenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-[(2-Chlorophenyl)methyl]-3-methylpurine-2,6-dione: Lacks the triazole ring, which may reduce its biological activity.
8-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione: Lacks the chlorophenyl group, potentially altering its chemical reactivity and biological properties.
7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness
The uniqueness of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the chlorophenyl and triazole groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7O2S/c1-22-8-18-21-16(22)27-15-19-12-11(13(25)20-14(26)23(12)2)24(15)7-9-5-3-4-6-10(9)17/h3-6,8H,7H2,1-2H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYPUSIXFBZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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